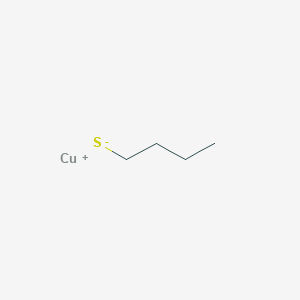
1-BUTANETHIOL, COPPER(I) SALT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-BUTANETHIOL, COPPER(I) SALT is a chemical compound consisting of a butane-1-thiolate anion and a copper(1+) cation. This compound is part of the broader class of metal thiolates, which are known for their unique properties and applications in various fields, including catalysis, materials science, and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
1-BUTANETHIOL, COPPER(I) SALT can be synthesized through the reaction of butane-1-thiol with a copper(1+) salt, such as copper(I) chloride. The reaction typically occurs in a nonpolar solvent, such as toluene, under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C4H9SH+CuCl→C4H9SCu+HCl
Industrial Production Methods
Industrial production of butane-1-thiolate;copper(1+) often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to optimize the efficiency of the process.
化学反应分析
Types of Reactions
1-BUTANETHIOL, COPPER(I) SALT undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides.
Reduction: The copper(1+) ion can be reduced to copper(0) under certain conditions.
Substitution: The thiolate group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or other thiolates can be used in substitution reactions.
Major Products
Oxidation: Disulfides (e.g., butane-1-disulfide).
Reduction: Metallic copper.
Substitution: Various substituted thiolates depending on the nucleophile used.
科学研究应用
1-BUTANETHIOL, COPPER(I) SALT has several scientific research applications:
作用机制
The mechanism of action of butane-1-thiolate;copper(1+) involves the coordination of the thiolate ligand to the copper(1+) ion. This coordination can influence the reactivity of the copper center, making it more susceptible to redox reactions and nucleophilic attacks. The thiolate ligand can also stabilize the copper ion in various oxidation states, facilitating its role in catalytic and biological processes .
相似化合物的比较
Similar Compounds
- Methane-1-thiolate;copper(1+)
- Ethane-1-thiolate;copper(1+)
- Propane-1-thiolate;copper(1+)
Uniqueness
1-BUTANETHIOL, COPPER(I) SALT is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to shorter-chain thiolates. This can make it more suitable for certain applications, such as in the formation of more stable metal-organic frameworks and in specific catalytic processes .
属性
CAS 编号 |
4860-18-8 |
|---|---|
分子式 |
C4H9CuS |
分子量 |
152.73 g/mol |
IUPAC 名称 |
butane-1-thiolate;copper(1+) |
InChI |
InChI=1S/C4H10S.Cu/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1 |
InChI 键 |
WJXDCSSGTLPZDK-UHFFFAOYSA-M |
SMILES |
CCCC[S-].[Cu+] |
规范 SMILES |
CCCC[S-].[Cu+] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


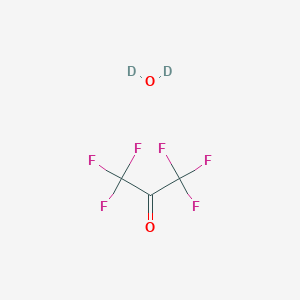
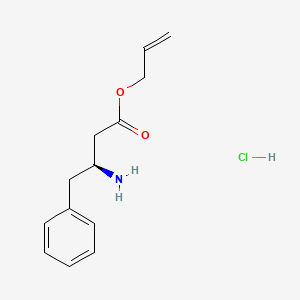
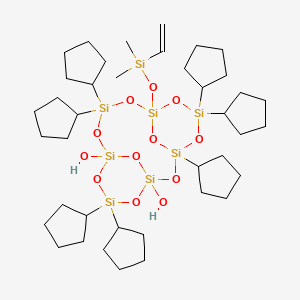

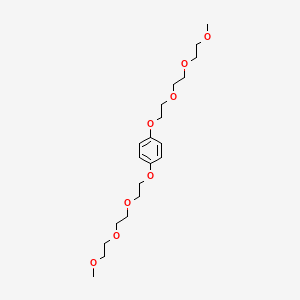
![Tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1628372.png)

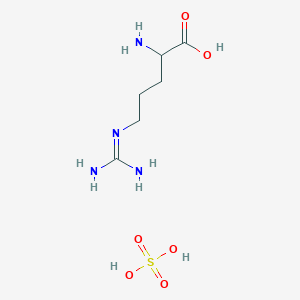


![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)
![1-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628380.png)
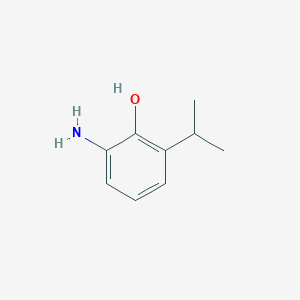
![5-Ethyl-7-methylbenzo[B]carbazole](/img/structure/B1628385.png)
